molecular formula C21H17N5O2S3 B2884598 N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892734-13-3

N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2884598
CAS No.: 892734-13-3
M. Wt: 467.58
InChI Key: YDVIQDMBZZBCRT-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine class, characterized by a fused heterocyclic core combining thiophene, triazole, and pyrimidine rings. Key structural features include:

  • 3-Tosyl group: A para-toluenesulfonyl (tosyl) substituent at position 3, which enhances electron-withdrawing properties and influences reactivity in nucleophilic substitution reactions.
  • Its structural analogs, however, suggest one-pot procedures or stepwise functionalization of the core scaffold .

Properties

IUPAC Name

10-(4-methylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S3/c1-13-6-8-16(9-7-13)31(27,28)21-20-23-19(22-14-4-3-5-15(12-14)29-2)18-17(10-11-30-18)26(20)25-24-21/h3-12H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVIQDMBZZBCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 2-aminothiophene derivatives with azides under thermal or catalytic conditions.

    Introduction of the Tosyl Group: The tosylation of the intermediate is achieved using tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.

    Attachment of the Methylthio-Substituted Phenyl Ring: This step involves nucleophilic substitution reactions where the phenyl ring with a methylthio group is introduced, often using halogenated intermediates and suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties and stability.

Mechanism of Action

The mechanism of action of N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For instance, it may inhibit enzyme activity by binding to the catalytic site, thereby preventing substrate access.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Core Structure Variations
  • Thieno[2,3-e]triazolo[1,5-a]pyrimidine Derivatives: Compound 7d (): Features a (1-methylpyrrole)carbonyl group at position 3 and a ketone at position 3. The absence of a sulfonyl group reduces electrophilicity compared to the target compound. Compound 3b (): Contains a 4-isopropylbenzenesulfonyl group and furan-2-ylmethylamine. The bulkier isopropyl substituent may sterically hinder target binding compared to the tosyl group. N-(4-Methoxybenzyl)-3-(4-methoxybenzenesulfonyl) analog (): Demonstrates how methoxy groups enhance solubility but reduce metabolic stability relative to the methylthio group in the target compound.
Sulfonyl Group Comparisons
Compound Sulfonyl Group Key Properties
Target Compound Tosyl (p-toluenesulfonyl) Moderate electron withdrawal, low steric hindrance
3-Chlorophenylsulfonyl analog () 3-Chlorophenyl Enhanced electron withdrawal, potential toxicity concerns
4-Trifluoromethylbenzenesulfonyl () CF3-substituted Strong electron withdrawal, improved metabolic stability
Amine Substituent Comparisons
Compound Amine Group Impact on Properties
Target Compound 3-(Methylthio)phenyl High lipophilicity, potential for sulfur-mediated target interactions
4-Methoxybenzyl () Methoxybenzyl Increased polarity, reduced cell permeability
Phenylethyl () Phenylethyl Moderate lipophilicity, π-π stacking capability

Physicochemical Properties

Property Target Compound Analog 7d () Analog 3e ()
Melting Point Not reported >300°C Not reported
Solubility Low (predicted) Low (DMSO-soluble) Moderate (methoxy group)
Molecular Weight ~500 g/mol (estimated) 300 g/mol ~450 g/mol

Biological Activity

N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on various studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of thieno and triazole rings. The compound can be synthesized through a series of condensation reactions involving appropriate precursors such as 3-(methylthio)aniline and tosyl chloride under controlled conditions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that related thiazolopyridine derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives were reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
  • Antifungal Properties : Compounds in this class have demonstrated antifungal activity against strains such as Candida albicans, with MIC values comparable to standard antifungal agents like ketoconazole .

The mechanism by which this compound exerts its biological effects can be attributed to its interaction with specific enzymes and cellular targets:

  • DNA Gyrase Inhibition : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, a crucial enzyme for bacterial DNA replication. The binding interactions involve critical hydrogen bonds and pi-stacking interactions with amino acid residues at the active site .
  • Selective Action : The compound shows selective action against certain microbial strains while sparing others, indicating a potential for targeted therapeutic applications .

Data Summary

Activity Type Target Organisms MIC (μM) Mechanism
AntibacterialPseudomonas aeruginosa0.21DNA gyrase inhibition
AntibacterialEscherichia coli0.21DNA gyrase inhibition
AntifungalCandida albicansComparable to ketoconazoleEnzyme interaction

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Synthesis and Evaluation : A study synthesized various thiazolopyridine derivatives and evaluated their antimicrobial properties using standard protocols. The most active compounds showed promising results against both bacterial and fungal strains .
  • In Silico Studies : Computational analyses revealed favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles for these compounds, suggesting good bioavailability and therapeutic potential .

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